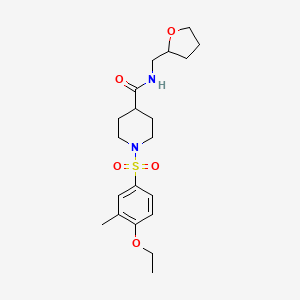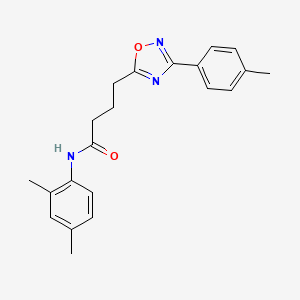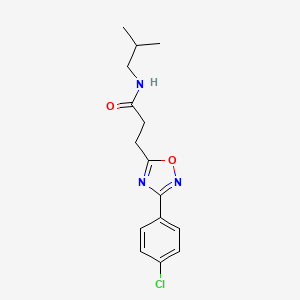
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPOP and is known to have various biochemical and physiological effects. In
作用機序
The mechanism of action of CPOP is not fully understood. However, it is known to bind to proteins and induce conformational changes that can lead to altered protein function. CPOP has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase.
Biochemical and Physiological Effects:
CPOP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. Additionally, CPOP has been found to have neuroprotective effects and can improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using CPOP in lab experiments is its high selectivity towards certain proteins. Additionally, CPOP is a fluorescent probe, which makes it easy to detect in biological samples. However, one limitation of using CPOP is its potential toxicity towards cells. It is important to use appropriate concentrations of CPOP in experiments to avoid any adverse effects.
将来の方向性
There are many future directions for the use of CPOP in scientific research. One potential application is in the development of new biosensors for detecting various biomolecules. Additionally, CPOP could be used in the development of new cancer therapies that target specific proteins. Further research is needed to fully understand the mechanism of action of CPOP and its potential applications in scientific research.
Conclusion:
In conclusion, CPOP is a chemical compound that has various scientific research applications. Its synthesis method involves the reaction of 4-chlorobenzohydrazide with isobutyryl chloride in the presence of triethylamine. CPOP has been found to have various biochemical and physiological effects and can be used as a fluorescent probe in bioimaging studies. It is important to consider the advantages and limitations of using CPOP in lab experiments and to explore its potential future directions in scientific research.
合成法
The synthesis of CPOP involves the reaction of 4-chlorobenzohydrazide with isobutyryl chloride in the presence of triethylamine. The resulting product is then reacted with 1,2,4-oxadiazole-5-carboxylic acid in the presence of thionyl chloride to yield CPOP. The purity of the compound can be checked using various analytical techniques such as NMR and HPLC.
科学的研究の応用
CPOP has been found to have various scientific research applications. It has been used as a fluorescent probe in bioimaging studies due to its ability to selectively bind to proteins. Additionally, CPOP has been used in the development of biosensors for detecting various biomolecules such as glucose and ATP.
特性
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10(2)9-17-13(20)7-8-14-18-15(19-21-14)11-3-5-12(16)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCMSRWELJXVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7720828.png)
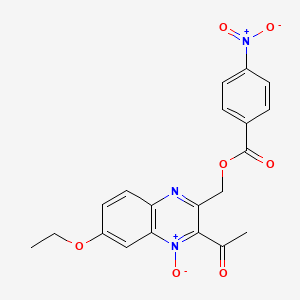
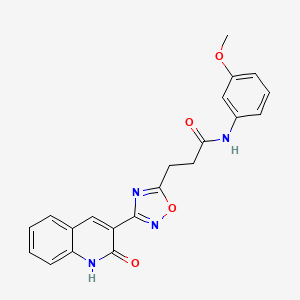
![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720879.png)
